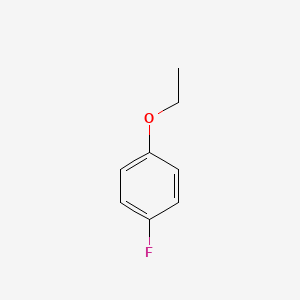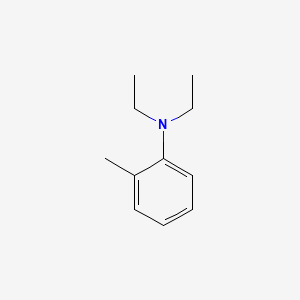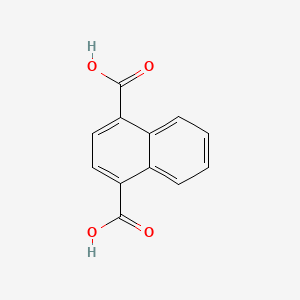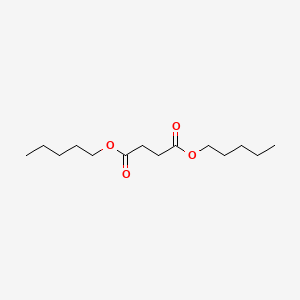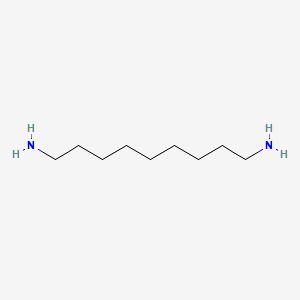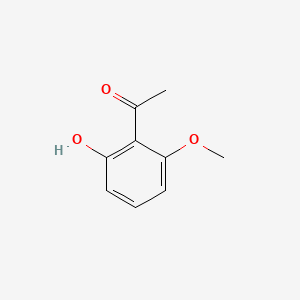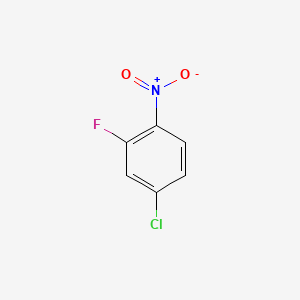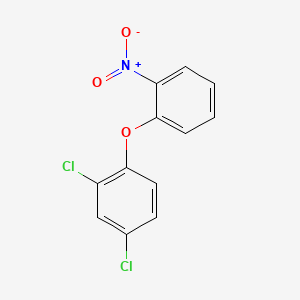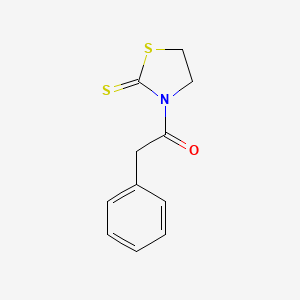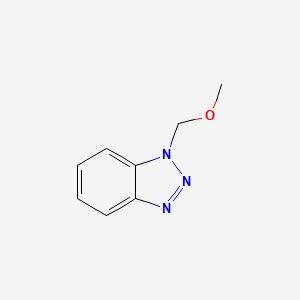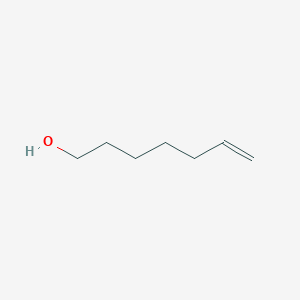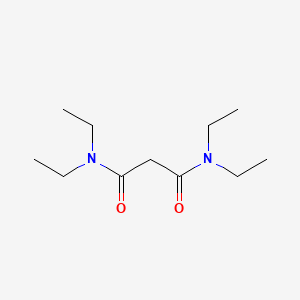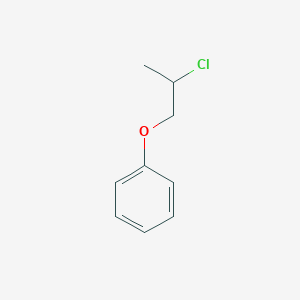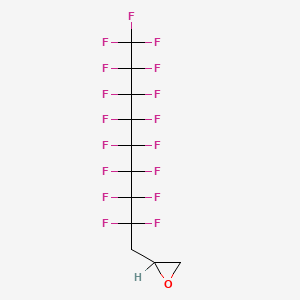![molecular formula C28H40O6 B1582791 2,13-Di-tert-butyl-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine CAS No. 29471-17-8](/img/no-structure.png)
2,13-Di-tert-butyl-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,13-Di-tert-butyl-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine is a useful research compound. Its molecular formula is C28H40O6 and its molecular weight is 472.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,13-Di-tert-butyl-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,13-Di-tert-butyl-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Studies
- A study reported the synthesis of macrocyclic diamides and trioxadiamides, which include compounds similar to 2,13-Di-tert-butyl-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine. These macrocycles were prepared with moderate to good yields, showcasing their potential in chemical synthesis (Ibrahim & Elwahy, 1993).
Coordination and Complex Formation
- Research demonstrated the formation of complexes with potassium chlorochromate and crown ether molecules, highlighting the compound's role in coordination chemistry (Kotlyar et al., 2005).
Novel Derivatives and Chemical Reactions
- A study focused on synthesizing derivatives of dibenzo-18-crown-6, containing tetrazol-1-yl and 5-methyltetrazol-1-yl substituents in the phenyl ring. These derivatives represent innovative adaptations of the basic chemical structure (Ostrovskii et al., 2016).
Applications in Metal Complexes
- The macrocycle was used in the formation of adducts with indium, revealing its utility in the study of metal-ligand interactions (Taylor et al., 1981).
Formation of Alkali Metal Complexes
- Research on the synthesis of isomers of tetramethyldibenzo-18-crown-6 and their complexes with alkali metals indicated the compound's significance in forming crystalline complexes with various metals (Parsons, 1975).
Miscellaneous Applications
- Other studies have explored the compound's potential in various chemical applications, such as its interaction with different chemical groups, synthesis of ligands for catalytic reactions, and studies on its structural and thermodynamic properties (Ginderow et al., 1997), (Vinšová et al., 2004), (Imamoto et al., 2012).
properties
CAS RN |
29471-17-8 |
|---|---|
Product Name |
2,13-Di-tert-butyl-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine |
Molecular Formula |
C28H40O6 |
Molecular Weight |
472.6 g/mol |
IUPAC Name |
11,24-ditert-butyl-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaene |
InChI |
InChI=1S/C28H40O6/c1-27(2,3)21-7-9-23-25(19-21)33-17-13-29-12-16-32-24-10-8-22(28(4,5)6)20-26(24)34-18-14-30-11-15-31-23/h7-10,19-20H,11-18H2,1-6H3 |
InChI Key |
ODEWVZWKIFSVMI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=C(C=C1)OCCOCCOC3=C(C=CC(=C3)C(C)(C)C)OCCOCCO2 |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OCCOCCOC3=C(C=CC(=C3)C(C)(C)C)OCCOCCO2 |
Other CAS RN |
29471-17-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



